Nitrobenzaldehydes
Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.
Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.
The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

構造 | 化学名 | CAS | MF |
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3-Methyl-2-nitrobenzaldehyde | 5858-27-5 | C8H7NO3 |
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4-fluoro-2-hydroxy-5-nitrobenzaldehyde | 364-80-7 | |
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2-(Cyclohexylthio)-5-nitrobenzaldehyde | 175278-46-3 | C13H15NO3S |
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4-Nitro-3-(Phenylsulfonyl)MethylBenzenecarbaldehyde | 339276-48-1 | C14H11NO5S |
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Benzaldehyde,2-(dimethylamino)-5-nitro- | 34601-40-6 | C9H10N2O3 |
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2,5-Difluoro-4-nitrobenzenecarbaldehyde | 1160474-72-5 | C7H3F2NO3 |
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Benzaldehyde, 4,5-bis(acetyloxy)-2-nitro- | 15794-35-1 | C11H9NO7 |
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3-fluoro-4-nitro-benzaldehyde | 160538-51-2 | C7H4FNO3 |
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3-Nitro-4-(trifluoromethyl)benzaldehyde | 102844-90-6 | C8H4NO3F3 |
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5-Bromo-2-nitrobenzaldehyde | 20357-20-4 | C7H4BrNO3 |
関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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